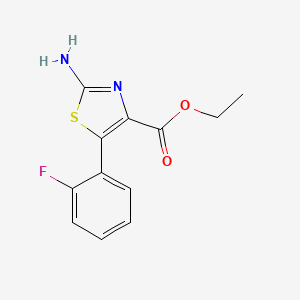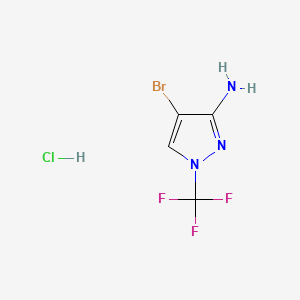
(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is an organic compound with a complex structure that includes a diethylamino group, a hydroxyethyl group, and a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with a diethylaminoethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Hydroxyethyl)phenol
- 3-(1-Hydroxyethyl)phenol
- 1-(4-Hydroxyphenyl)ethanol
Uniqueness
(s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is unique due to the presence of both a diethylamino group and a hydroxyethyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
5-(diethylamino)-2-[(1S)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-4-13(5-2)10-6-7-11(9(3)14)12(15)8-10/h6-9,14-15H,4-5H2,1-3H3/t9-/m0/s1 |
Clave InChI |
WLRAHNSKJFGXAQ-VIFPVBQESA-N |
SMILES isomérico |
CCN(CC)C1=CC(=C(C=C1)[C@H](C)O)O |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


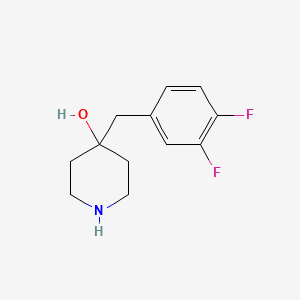
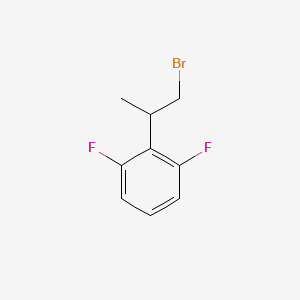
![2-[3-(Bromomethyl)oxolan-3-yl]aceticacid](/img/structure/B13608886.png)
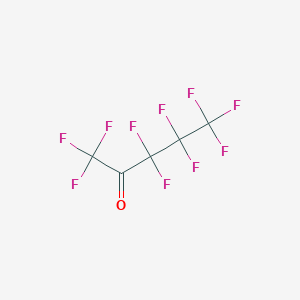
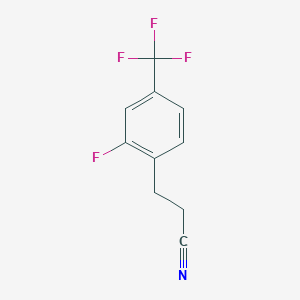
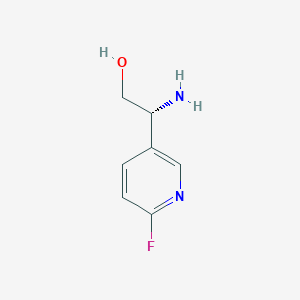
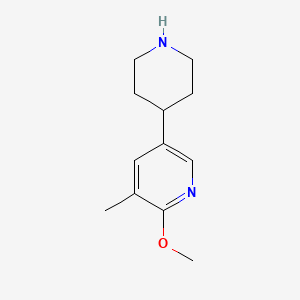

![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
